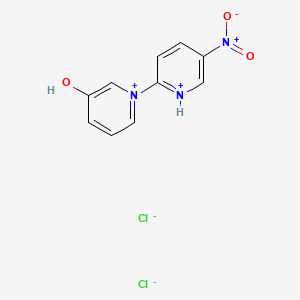
3-Hydroxy-5'-nitro-1,2'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is a bipyridinium compound with notable applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 5’-position on the bipyridinium ring system. The dichloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between electron-rich aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines under reflux conditions in methanol . The reaction is usually carried out over several days to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
化学反应分析
Types of Reactions
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bipyridinium ring can undergo reduction to form radical cations.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of radical cations and dihydro derivatives.
Substitution: Formation of ether and amine derivatives.
科学研究应用
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
作用机制
The mechanism of action of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox processes. The bipyridinium ring system can undergo reversible one- and two-electron reductions, leading to significant changes in electronic absorption spectra . These redox properties are harnessed in various applications, including molecular machines and data storage devices.
相似化合物的比较
Similar Compounds
4,4’-Bipyridinium dichloride: Similar redox properties but lacks the hydroxyl and nitro groups.
3,3’-Bipyridinium dichloride: Different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium dichloride: Exhibits different planarity and redox behavior.
Uniqueness
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and redox properties. These functional groups enable its use in a wider range of applications compared to other bipyridinium derivatives.
属性
CAS 编号 |
54346-55-3 |
|---|---|
分子式 |
C10H9Cl2N3O3 |
分子量 |
290.10 g/mol |
IUPAC 名称 |
1-(5-nitropyridin-1-ium-2-yl)pyridin-1-ium-3-ol;dichloride |
InChI |
InChI=1S/C10H7N3O3.2ClH/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16;;/h1-7H;2*1H |
InChI 键 |
PHDQKCGQDCNEGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2=[NH+]C=C(C=C2)[N+](=O)[O-])O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
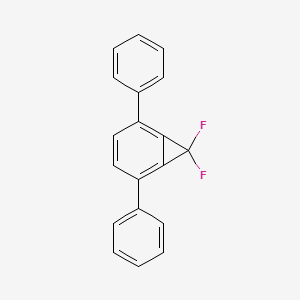
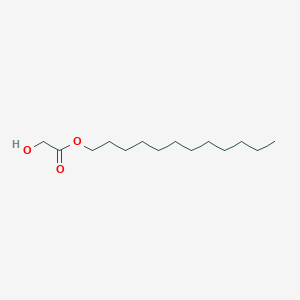
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
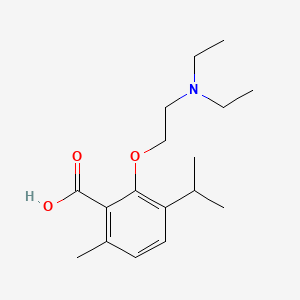
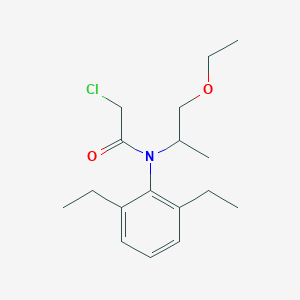
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
